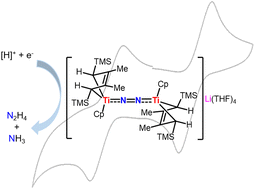Dinitrogen activation by a titanium hydride complex supported by 2-butene ligand†
Inorganic Chemistry Frontiers Pub Date: 2023-11-09 DOI: 10.1039/D3QI01911J
Abstract
The activation of dinitrogen by a titanium hydride complex with two bridging hydrides located between metal Ti and Li was investigated. Exposing cyclic bis-alkylidene titanium complex 1 to H2 in THF solution yielded titanium hydride 2, {[(2-butene)(C5H5)Ti](μ-H)2Li(THF)3}. 2 aggregated into dimer 3 in hexane, accompanied by the release of LiH. Treatment of 2 with N2 (1 atm) in THF resulted in ionic end-on bridged dinitrogen dititanium complex 4, {[((2-butene)(C5H5)Ti)2(μ2-η1,η1-N2)][Li(THF)4]}, without using external reducing agents. Furthermore, 4 could be oxidized to yield the binuclear complex 5, {[(2-butene)(C5H5)Ti]2(μ2-η1,η1-N2)}. The solid-state structures of 4 and 5, as revealed by X-ray crystallographic studies, exhibit relatively short N–N bond distances of 1.198(2) Å and 1.179(2) Å, respectively. These results align with the observed N–N Raman stretching frequencies at 1699 cm−1 and 1704 cm−1. The N2 moiety bridging two titanium atoms could be converted into ammonia and hydrazine upon treatment with a proton source and reductant.


Recommended Literature
- [1] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [2] Polymorphism in tetra-aryl biphenyl diamine hole transport materials: resolving the conflicting literature on N, N′-diphenyl-N, N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine by high-resolution powder diffraction†
- [3] The Preparation of Chitin Oligosaccharides
- [4] Organizing multivalency in carbohydrate recognition
- [5] Azilsartan piperazine salt solvate and monohydrate: preparation, crystal structure, enhanced solubility and oral bioavailability†
- [6] Back cover
- [7] Notes from the Reports of Public Analysts
- [8] The nature and sources of laser induced isotopic fractionation in laser ablation-multicollector-inductively coupled plasma-mass spectrometry
- [9] A simple method for the evaluation of microfluidic architecture using flow quantitation via a multiplexed fluidic resistance measurement†
- [10] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 16742-48-6
-
CAS no.: 1596-13-0
-
CAS no.: 119823-35-7









